2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes both nitro and methyl groups attached to an isoindole core
Preparation Methods
The synthesis of 2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position.
Attachment of the Methyl Group: This can be done through Friedel-Crafts alkylation or other suitable alkylation methods.
Final Coupling Reaction: The final step involves coupling the nitro and methyl-substituted isoindole with the appropriate carboxamide derivative under suitable conditions.
Chemical Reactions Analysis
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with similar compounds such as:
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Another isomer with the carboxamide group at a different position.
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-7-carboxamide: Similar compound with variations in the position of functional groups.
Properties
Molecular Formula |
C22H15N3O5 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-2-7-16(8-3-13)24-21(27)18-11-4-14(12-19(18)22(24)28)20(26)23-15-5-9-17(10-6-15)25(29)30/h2-12H,1H3,(H,23,26) |
InChI Key |
LQOSFJWEWWFILO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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